Kynurenine sulfate

Description

Tryptophan Metabolism and the Kynurenine (B1673888) Pathway (KP)

The kynurenine pathway is the principal metabolic route for the degradation of tryptophan in mammals. researchgate.netmdpi.com This process is initiated by the conversion of tryptophan into N'-formylkynurenine, a reaction catalyzed by the enzymes tryptophan 2,3-dioxygenase (TDO), primarily in the liver, or indoleamine 2,3-dioxygenase (IDO) in extrahepatic tissues. frontiersin.orgmdpi.com N'-formylkynurenine is then rapidly hydrolyzed by formamidase to produce L-kynurenine, the first stable intermediate of the pathway. nih.govmdpi.com

Centrality of L-Kynurenine in Tryptophan Catabolism

L-kynurenine occupies a crucial junction in the kynurenine pathway. mdpi.commdpi.comresearchgate.net From this point, the metabolic cascade can diverge into several branches, each leading to the formation of different biologically active molecules. mdpi.com This positions L-kynurenine as a central compound, as its subsequent metabolism determines the balance between neuroprotective and potentially neurotoxic downstream products. foodb.cahmdb.ca The fate of L-kynurenine is determined by the action of three different enzymes, leading to distinct metabolic subpathways. mdpi.com

Overview of Major Kynurenine Pathway Metabolites

The enzymatic conversion of L-kynurenine gives rise to a variety of metabolites with diverse physiological roles. mdpi.comresearchgate.net One major branch involves the enzyme kynurenine aminotransferase (KAT), which converts L-kynurenine into kynurenic acid (KYNA), a compound known for its neuroprotective properties. mdpi.commdpi.com

Alternatively, the enzyme kynurenine 3-monooxygenase (KMO) hydroxylates L-kynurenine to form 3-hydroxykynurenine (3-HK). nih.govmdpi.com This metabolite can be further processed by kynureninase to produce 3-hydroxyanthranilic acid (3-HAA). nih.govmdpi.com The pathway continues from 3-HAA to generate the excitotoxic quinolinic acid (QUIN), which is a precursor for the synthesis of nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), an essential coenzyme in cellular metabolism. wikipedia.orgpensoft.netresearchgate.net A third, minor branch involves the direct conversion of L-kynurenine to anthranilic acid by the enzyme kynureninase. nih.gov

Table 1: Major Kynurenine Pathway Metabolites and Their Associated Enzymes

| Metabolite | Precursor | Key Enzyme(s) |

|---|---|---|

| N'-formylkynurenine | L-tryptophan | Tryptophan 2,3-dioxygenase (TDO), Indoleamine 2,3-dioxygenase (IDO) |

| L-kynurenine | N'-formylkynurenine | Formamidase |

| Kynurenic acid (KYNA) | L-kynurenine | Kynurenine aminotransferases (KATs) |

| 3-hydroxykynurenine (3-HK) | L-kynurenine | Kynurenine 3-monooxygenase (KMO) |

| 3-hydroxyanthranilic acid (3-HAA) | 3-hydroxykynurenine | Kynureninase |

| Quinolinic acid (QUIN) | 3-hydroxyanthranilic acid | 3-hydroxyanthranilate 3,4-dioxygenase |

| Anthranilic acid | L-kynurenine | Kynureninase |

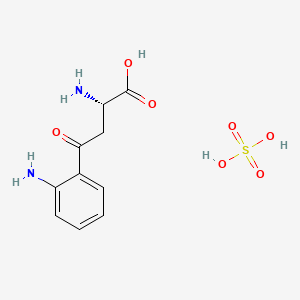

Kynurenine Sulfate (B86663) as a Research Compound

Kynurenine sulfate is the sulfate salt form of L-kynurenine and is frequently used as a research tool to study the kynurenine pathway. apolloscientific.co.ukpubcompare.ai Its primary advantage in experimental settings is its enhanced water solubility compared to L-kynurenine, which facilitates its administration in aqueous solutions for systemic studies. smolecule.com

Role in Systemic Administration Studies of L-Kynurenine

The systemic administration of this compound in research models is a common method to investigate the effects of elevated kynurenine levels. nih.gov This approach allows researchers to study the subsequent metabolic conversions and the physiological consequences of increased flux through the kynurenine pathway. nih.gov For instance, systemic administration of L-kynurenine sulfate has been shown to rapidly increase the brain concentration of the neuroactive metabolite, kynurenic acid (KYNA). nih.gov This is a valuable technique because KYNA itself has poor penetration of the blood-brain barrier, making direct administration less effective for central nervous system studies. nih.gov The use of this compound provides a reliable method to modulate the kynurenine pathway in vivo, enabling the investigation of its role in various physiological and pathological processes. nih.govmdpi.com Studies have utilized systemic L-kynurenine sulfate administration in various animal models to explore its effects on neuronal activity and behavior. nih.govresearchgate.net

Significance in Investigating Kynurenine Metabolism

By introducing this compound into a biological system, scientists can trace the metabolic fate of kynurenine and quantify the production of its downstream metabolites. nih.gov This is crucial for understanding how the pathway is regulated and how it may be dysregulated in various conditions. wikipedia.orgoup.com The administration of this compound allows for the examination of the activity of key enzymes like KMO and KATs by measuring the resulting levels of 3-HK and KYNA, respectively. mdpi.comnih.gov Such studies have been instrumental in elucidating the balance between the different branches of the pathway and have provided insights into the potential therapeutic targeting of these enzymes. pensoft.netmdpi.com The ability to acutely elevate systemic kynurenine levels with this compound is a key experimental strategy for exploring the complex interactions and functional consequences of kynurenine pathway metabolites. nih.govresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2S)-2-amino-4-(2-aminophenyl)-4-oxobutanoic acid;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.H2O4S/c11-7-4-2-1-3-6(7)9(13)5-8(12)10(14)15;1-5(2,3)4/h1-4,8H,5,11-12H2,(H,14,15);(H2,1,2,3,4)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAXRWMOLNJZCEW-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)C[C@@H](C(=O)O)N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16055-80-4 | |

| Record name | Benzenebutanoic acid, α,2-diamino-γ-oxo-, (αS)-, sulfate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16055-80-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kynurenine sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016055804 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KYNURENINE SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O9Y8MI1F7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Mechanisms of Action and Receptor Interactions of Kynurenine Pathway Metabolites Derived from Kynurenine

Neurotransmitter System Modulation

Metabolites of the kynurenine (B1673888) pathway, particularly kynurenic acid, are potent modulators of several key neurotransmitter systems. Their interactions with glutamate (B1630785) and acetylcholine (B1216132) receptors are central to their neuroactive properties.

Antagonism of NMDA Receptors by Kynurenic Acid (KYNA)

Kynurenic acid is a well-established antagonist of the N-methyl-D-aspartate (NMDA) receptor, a critical component of the glutamatergic system involved in synaptic plasticity, learning, and memory. researchgate.netnih.gov KYNA exerts its inhibitory effect by acting as a competitive antagonist at the glycine (B1666218) co-agonist binding site on the NMDA receptor complex. researchgate.netnih.govresearchgate.net The binding of a co-agonist, such as glycine or D-serine, to this site is essential for the activation of the NMDA receptor by glutamate. By competing with these co-agonists, KYNA effectively prevents the receptor channel from opening, thereby reducing neuronal excitation. researchgate.netpnas.org

The potency of KYNA's antagonism at the NMDA receptor is influenced by the concentration of glycine. In the absence of added glycine, KYNA has been shown to block NMDA receptor-mediated currents with an IC₅₀ of approximately 15 µM. nih.govnih.gov However, in the presence of 10 µM glycine, the IC₅₀ for KYNA increases significantly to about 235 µM, highlighting the competitive nature of this interaction. nih.govnih.gov

| Receptor | Action of KYNA | Binding Site | IC₅₀ (without glycine) | IC₅₀ (with 10 µM glycine) |

| NMDA Receptor | Competitive Antagonist | Glycine co-agonist site | ~15 µM | ~235 µM |

Interaction with α7 Nicotinic Acetylcholine Receptors (α7nAChRs) by KYNA

Beyond the glutamatergic system, kynurenic acid also interacts with the cholinergic system, specifically with the α7 nicotinic acetylcholine receptors (α7nAChRs). nih.govnih.gov Research has demonstrated that KYNA acts as a noncompetitive antagonist of α7nAChRs. nih.govjneurosci.orgmdpi.com This means that KYNA binds to a site on the receptor that is distinct from the acetylcholine binding site, and its inhibitory effect cannot be overcome by increasing the concentration of the agonist. jneurosci.org

Electrophysiological studies have determined the IC₅₀ for KYNA's inhibition of α7nAChRs to be approximately 7 µM. nih.govmdpi.com This indicates that KYNA is a more potent antagonist at α7nAChRs than at the glycine site of the NMDA receptor, especially in the presence of physiological concentrations of glycine. nih.govnih.gov The noncompetitive nature of this antagonism suggests that KYNA can modulate cholinergic neurotransmission in a fundamentally different way than its interaction with NMDA receptors. jneurosci.org

| Receptor | Action of KYNA | Nature of Antagonism | IC₅₀ |

| α7 Nicotinic Acetylcholine Receptor | Antagonist | Noncompetitive | ~7 µM |

Modulation of AMPA Receptors

Kynurenic acid exhibits a complex, concentration-dependent effect on α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, another key component of the excitatory glutamatergic system. nih.govdaneshyari.com At low concentrations, ranging from nanomolar to micromolar, KYNA has been shown to facilitate AMPA receptor responses. nih.govdaneshyari.comresearchgate.net This potentiation is thought to occur through an allosteric modulation of the receptor, which reduces its desensitization. nih.govresearchgate.net

In stark contrast, at high concentrations, typically in the millimolar range, KYNA acts as a competitive antagonist at AMPA receptors, similar to its effect on other glutamate receptors. nih.govdaneshyari.comresearchgate.net This dual action suggests that the physiological concentration of KYNA in specific brain regions could determine whether it enhances or dampens excitatory synaptic transmission mediated by AMPA receptors. nih.govdaneshyari.com

| KYNA Concentration | Effect on AMPA Receptor | Mechanism |

| Low (nanomolar to micromolar) | Facilitation | Allosteric modulation, reduced desensitization |

| High (millimolar) | Competitive Antagonism | Competition with glutamate |

Influence on Glutamatergic and Dopaminergic Neurotransmission

The interactions of kynurenic acid with NMDA and α7nAChRs have significant downstream effects on glutamatergic and dopaminergic neurotransmission. Studies have shown that local administration of KYNA in the brain can reduce the output of glutamate. nih.gov While the antagonism of presynaptic α7nAChRs, which can facilitate glutamate release, is a likely contributor to this effect, other mechanisms may also be involved. nih.gov

The kynurenine pathway also has a complex relationship with the dopaminergic system. Elevated levels of brain KYNA have been associated with an increased firing rate of dopaminergic neurons in the ventral tegmental area. ki.se This effect is thought to be primarily mediated by the glutamatergic system rather than cholinergic mechanisms. ki.se Conversely, other metabolites of the kynurenine pathway, such as xanthurenic acid, have been shown to have opposite effects, stimulating dopamine (B1211576) release. mdpi.com This suggests that the balance of different kynurenine pathway metabolites may be crucial in modulating dopaminergic activity. mdpi.com

Immune and Inflammatory Signaling Pathways

Metabolites of the kynurenine pathway are not only active in the central nervous system but also play a critical role in regulating immune responses and inflammation. This is largely mediated through their interaction with the aryl hydrocarbon receptor.

Aryl Hydrocarbon Receptor (AhR) Agonism and Immune Regulation

Kynurenine and its derivatives, including kynurenic acid, are recognized as endogenous ligands for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in a wide range of cellular processes, including immune regulation. frontiersin.orgmdpi.comnih.govnih.govahajournals.orgresearchgate.netresearchgate.net The activation of AhR by these metabolites initiates a signaling cascade that can modulate the expression of various genes involved in the immune response. mdpi.comresearchgate.net

One of the key consequences of AhR activation by kynurenine pathway metabolites is the regulation of cytokine production. For instance, the activation of AhR by KYNA can lead to the expression of interleukin-6 (IL-6), a pleiotropic cytokine with both pro- and anti-inflammatory properties. frontiersin.orgfrontiersin.orgnih.gov This interaction is particularly relevant in the tumor microenvironment, where cancer cells can secrete kynurenine, leading to AhR activation and subsequent immune suppression. aacrjournals.org

The AhR signaling pathway is also involved in a positive feedback loop with the kynurenine pathway. Pro-inflammatory signals can induce the expression of indoleamine 2,3-dioxygenase (IDO), the rate-limiting enzyme in the kynurenine pathway, leading to increased production of kynurenine and its metabolites. mdpi.comfrontiersin.org These metabolites can then activate AhR, which in turn can further promote inflammatory responses or induce immune tolerance, depending on the cellular context. mdpi.comfrontiersin.orgresearchgate.netnih.gov This intricate interplay highlights the central role of the kynurenine pathway and AhR signaling in maintaining immune homeostasis. mdpi.comaacrjournals.orgresearchgate.net

| Compound | Receptor/Pathway | Effect |

| Kynurenine | Aryl Hydrocarbon Receptor (AhR) | Agonism, Immune modulation |

| Kynurenic Acid | Aryl Hydrocarbon Receptor (AhR) | Agonism, Regulation of cytokine expression (e.g., IL-6) |

Regulation of T-cell Differentiation and Function

Metabolites of the kynurenine pathway are significant modulators of T-cell function, influencing adaptive immunity and the regulation of inflammation. umanitoba.canih.gov The pathway's enzymes and resulting compounds can alter the differentiation and activity of various T-cell subsets. umanitoba.caresearchgate.net This regulation occurs through mechanisms such as the depletion of tryptophan from the local microenvironment, which inhibits T-cell proliferation, and the direct action of kynurenine and its derivatives on immune cells. bio-techne.com These metabolites can induce T-cell apoptosis and steer the differentiation of T lymphocytes, thereby affecting immune tolerance and inflammatory responses. umanitoba.canih.govresearchgate.net

Induction of Regulatory T-cells (Tregs)

One of the key immunoregulatory functions of the kynurenine pathway is the induction of CD4+CD25+FoxP3+ regulatory T-cells (Tregs), which are crucial for maintaining self-tolerance and suppressing excessive immune responses. nih.govfrontiersin.org Kynurenine itself is a significant factor in promoting the Treg phenotype. frontiersin.org The primary mechanism involves its role as a ligand for the Aryl Hydrocarbon Receptor (AHR), a transcription factor present in T-cells. umanitoba.canih.govresearchgate.net

Upon entering T-cells, kynurenine binds to and activates the AHR. nih.govresearchgate.net This activation leads to the upregulation of Forkhead box P3 (FoxP3), the master transcription factor for Treg development and function. nih.govresearchgate.netmdpi.com By promoting FoxP3 expression, kynurenine facilitates the differentiation of naive T-cells into Tregs. researchgate.netfrontiersin.org This process is AHR-dependent; in the absence of AHR in T-cells, kynurenine fails to generate Tregs. nih.gov The production of kynurenine by enzymes like Indoleamine 2,3-dioxygenase (IDO) is therefore an important step in generating an immunosuppressive environment through the expansion of Tregs. bio-techne.comfrontiersin.org Studies have shown a positive correlation between elevated kynurenine levels and an increase in peripheral FoxP3+ Tregs during certain infections. nih.gov

Table 1: Kynurenine's Role in Treg Induction

| Metabolite | Receptor/Target | Key Transcription Factor | Outcome |

|---|---|---|---|

| Kynurenine | Aryl Hydrocarbon Receptor (AHR) | Forkhead box P3 (FoxP3) | Promotes differentiation and function of Regulatory T-cells (Tregs). nih.govresearchgate.net |

Inhibition of Th1 and Th17 Cells

In addition to promoting Tregs, metabolites of the kynurenine pathway actively suppress pro-inflammatory T-helper (Th) cell populations, specifically Th1 and Th17 cells. nih.govfrontiersin.org This dual action of promoting regulatory cells while inhibiting effector cells is central to the pathway's immunomodulatory effects. The activation of the AHR by kynurenine not only induces Tregs but also concurrently inhibits the differentiation of Th17 cells. researchgate.net It achieves this by downregulating the expression of the transcription factor RORγt, which is essential for Th17 cell lineage commitment. researchgate.netmdpi.com

Furthermore, downstream metabolites of kynurenine, such as 3-hydroxyanthranilic acid (3-HAA) and quinolinic acid, can induce selective apoptosis in Th1 cells, while Th2 cells are unaffected. nih.govresearchgate.net This selective elimination of Th1 cells contributes to shifting the immune response away from a pro-inflammatory state. nih.gov Kynurenine 3-monooxygenase (KMO), an enzyme in the pathway, also plays a role by catabolizing kynurenine, which limits the continuous exposure of Th17 cells to endogenous AHR ligands, thereby restraining their activity. nih.gov The induction of IDO and the subsequent production of kynurenine have been shown to control the accumulation of pathogenic Th1 and Th17 cells at sites of inflammation. nih.gov

Interaction with Pro-inflammatory Cytokines (e.g., IFN-γ, TNF-α, IL-1, IL-6)

The kynurenine pathway is intricately linked with the network of pro-inflammatory cytokines, engaging in a complex, bidirectional relationship. nih.gov The expression and activity of the pathway's rate-limiting enzymes, Indoleamine 2,3-dioxygenase (IDO) and Tryptophan 2,3-dioxygenase (TDO), are heavily influenced by cytokines. researchgate.netnih.govfrontiersin.org Specifically, pro-inflammatory cytokines, most notably Interferon-gamma (IFN-γ), are potent inducers of IDO expression. bio-techne.comresearchgate.net Other cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), and Interleukin-6 (IL-6) can also upregulate kynurenine pathway enzymes, leading to increased tryptophan degradation. bio-techne.comnih.govresearchgate.net This upregulation shifts tryptophan metabolism towards the production of kynurenine and its downstream metabolites. mdpi.com

Conversely, kynurenine pathway metabolites can regulate the production and signaling of these same cytokines. Kynurenine and its derivative, kynurenic acid, can act through the AHR to ultimately suppress inflammatory pathways and terminate cytokine release in immune cells like macrophages. nih.govnih.gov For example, kynurenic acid has been shown to reduce the release of IL-6 and TNF in human monocyte-derived cells. nih.gov However, the effects can be cell-type specific, as kynurenine can also enhance IL-6 production by mast cells. nih.gov This interplay establishes a feedback system where inflammation activates the kynurenine pathway, and the resulting metabolites, in turn, modulate the inflammatory response. nih.gov

Role in Suppressing Immune Activation Feedback Loops

Activation of the kynurenine pathway serves as a critical negative feedback mechanism to curtail and resolve inflammatory responses. nih.gov During an immune reaction, the induction of IDO by pro-inflammatory signals initiates the pathway, which then produces metabolites that collectively act to suppress the very immune cells that triggered their production. nih.govnih.gov This process helps to prevent excessive inflammation and tissue damage, thereby restoring immune homeostasis. nih.gov

This feedback loop operates through several mechanisms. Firstly, the depletion of local tryptophan concentrations by IDO can inhibit T-cell proliferation. bio-techne.com Secondly, the generated kynurenine and other metabolites actively induce the formation of tolerogenic Tregs and suppress effector T-cells (Th1/Th17), as previously described. researchgate.netnih.gov Kynurenine can also engage the AHR in dendritic cells (DCs), leading to an amplification of IDO expression in a positive feedback loop that simultaneously suppresses the stimulatory capacity of these antigen-presenting cells and promotes the production of anti-inflammatory cytokines. nih.gov This multifaceted suppression of immune activation demonstrates the pathway's integral role in immune regulation, effectively short-circuiting the inflammatory response. nih.gov

Oxidative Stress and Antioxidant Properties

Dual Role as Pro-oxidant and Antioxidant

Kynurenine itself demonstrates a dual capacity in modulating the redox environment. nih.govscienceopen.com It has been identified as a potent endogenous antioxidant. nih.govresearchgate.net Research shows that kynurenine is an efficient scavenger of highly reactive species such as hydroxyl radicals (●OH) and peroxynitrite (ONOO−), thereby protecting macromolecules like DNA and proteins from oxidative damage. nih.govnih.govresearchgate.net It can also attenuate ROS production and lipid peroxidation induced by various pro-oxidants. nih.govnih.gov This protective effect can be independent of its conversion to the neuroprotective metabolite kynurenic acid. scienceopen.com

However, under different conditions, kynurenine can exhibit pro-oxidant properties. scienceopen.com For instance, aerobic irradiation of kynurenine can lead to the production of superoxide (B77818) radicals. scienceopen.com In vitro studies have also shown that kynurenine can photooxidize important cellular antioxidants like cysteine and ascorbic acid, a process that could contribute to age-related depletion of glutathione (B108866) in the eye's lens. scienceopen.com This capacity to both quell and generate oxidative stress highlights the context-dependent nature of kynurenine's function, acting more as a redox modulator than a simple antioxidant or pro-oxidant. nih.gov

Table 2: Redox Properties of Kynurenine

| Property | Mechanism/Effect | Reactive Species Involved |

|---|---|---|

| Antioxidant | Directly scavenges reactive oxygen species. nih.govresearchgate.net | Hydroxyl radical (●OH), Peroxynitrite (ONOO−) nih.govnih.gov |

| Prevents oxidative degradation of DNA and proteins. nih.govnih.gov | - | |

| Pro-oxidant | Produces superoxide radicals upon aerobic irradiation. scienceopen.com | Superoxide (O₂●⁻) |

| Photooxidizes other antioxidants (e.g., cysteine, ascorbic acid). scienceopen.com | - |

Influence on Reactive Oxygen Species (ROS) Formation

The metabolites of the kynurenine pathway exhibit a dualistic nature in their influence on the formation of reactive oxygen species (ROS), with some acting as pro-oxidants and others as antioxidants.

Pro-oxidant Metabolites:

3-Hydroxykynurenine (3-HK): This metabolite is a significant generator of ROS, including superoxide radicals and hydrogen peroxide. mdpi.comnih.gov Its neurotoxicity is largely attributed to this pro-oxidant activity, which can lead to apoptotic cell death. nih.govbiorxiv.org 3-HK can auto-oxidize to produce hydrogen peroxide. mdpi.com

Quinolinic Acid (QA): QA can promote the formation of ROS by interacting with transition metals, particularly iron. nih.govmdpi.com The complex it forms with iron can catalyze the Fenton reaction, leading to the production of highly reactive hydroxyl radicals. wikipedia.orgnih.gov This contributes to lipid peroxidation and DNA damage. wikipedia.org

3-Hydroxyanthranilic Acid (3-HAA): 3-HAA can act as a pro-oxidant, especially in the presence of metal ions, by generating superoxide and hydrogen peroxide. nih.govbu.edu The auto-oxidation of 3-HAA can lead to the formation of cinnabarinic acid and is associated with the production of intracellular ROS. nih.gov

Xanthurenic Acid (XA): In the presence of ferrous ions, xanthurenic acid can produce reactive oxygen species, suggesting a pro-oxidant role under certain conditions. nih.gov

Antioxidant Metabolites:

Kynurenic Acid (KYNA): KYNA has demonstrated significant antioxidant properties by scavenging various free radicals, including hydroxyl radicals, superoxide anions, and peroxynitrite. nih.govfrontiersin.org It can reduce lipid peroxidation and ROS formation induced by pro-oxidants like iron(II) sulfate (B86663). nih.gov

Anthranilic Acid (AA): AA is recognized for its antioxidant activity, which stems from its ability to form complexes with iron, thereby downregulating ROS levels. mdpi.com

Picolinic Acid (PA): While it can activate immune cells, picolinic acid also exhibits antioxidant properties through its chelation of metal ions. mdpi.com

L-Kynurenine (KYN): Kynurenine itself can act as a scavenger of hydrogen peroxide and superoxide. nih.gov It has been shown to attenuate ROS production and lipid peroxidation induced by pro-oxidant compounds. nih.gov

The balance between these pro-oxidant and antioxidant metabolites can have a profound impact on the cellular redox state and is a critical factor in the development of various pathologies.

Interactive Table of the Influence of Kynurenine Pathway Metabolites on ROS Formation

| Metabolite | Effect on ROS | Specific ROS Affected | Mechanism |

|---|---|---|---|

| 3-Hydroxykynurenine (3-HK) | Pro-oxidant | Superoxide, Hydrogen Peroxide, Hydroxyl Radical mdpi.com | Auto-oxidation and interaction with cellular xanthine (B1682287) oxidase mdpi.commdpi.com |

| Quinolinic Acid (QA) | Pro-oxidant | Hydroxyl Radical wikipedia.org | Forms complexes with iron, catalyzing the Fenton reaction wikipedia.orgnih.gov |

| 3-Hydroxyanthranilic Acid (3-HAA) | Pro-oxidant/Antioxidant | Superoxide, Hydrogen Peroxide nih.govbu.edu | Auto-oxidation, interaction with metal ions nih.govbu.edu |

| Xanthurenic Acid (XA) | Pro-oxidant | Superoxide Radical nih.gov | Forms complexes with iron, leading to oxygen activation nih.gov |

| Kynurenic Acid (KYNA) | Antioxidant | Hydroxyl Radical, Superoxide Anion, Peroxynitrite nih.govfrontiersin.org | Direct scavenging of free radicals nih.govfrontiersin.org |

| Anthranilic Acid (AA) | Antioxidant | General ROS reduction | Chelation of iron ions mdpi.com |

| L-Kynurenine (KYN) | Antioxidant | Hydrogen Peroxide, Superoxide, Hydroxyl Radical, Peroxynitrite nih.gov | Direct scavenging of free radicals nih.gov |

| Cinnabarinic Acid (CA) | Pro-oxidant | General ROS generation | Generated from 3-HAA oxidation nih.gov |

| Picolinic Acid (PA) | Antioxidant | General ROS reduction | Chelation of metal ions mdpi.com |

Kynurenine Pathway Metabolites in Neurological and Psychiatric Disorders

Neurodegenerative Diseases

The dysregulation of the kynurenine (B1673888) pathway is a common thread in many neurodegenerative diseases. mdpi.com This pathway branches at the point of kynurenine metabolism. One branch, driven by the enzyme kynurenine 3-monooxygenase (KMO), leads to the production of the neurotoxic free-radical generator 3-hydroxykynurenine (3-HK) and subsequently the excitotoxin quinolinic acid (QUIN). mdpi.com The other branch, mediated by kynurenine aminotransferases (KATs), produces the neuroprotective kynurenic acid (KYNA). mdpi.com An inflammatory state often shifts the balance towards the neurotoxic branch. ahajournals.org

Alzheimer's Disease (AD)

In Alzheimer's disease, there is evidence of kynurenine pathway dysregulation, which is linked to the neuroinflammation characteristic of the disease. mdpi.comldn.de While specific metabolite changes can vary, the general understanding is that an imbalance favoring neurotoxic metabolites contributes to the neuronal damage seen in AD. mdpi.comnih.gov

Parkinson's Disease (PD)

Parkinson's disease is marked by a significant disruption of the kynurenine pathway. mdpi.comnih.gov Inflammation in the central nervous system of PD patients can disrupt the pathway, leading to a decrease in the neuroprotective metabolite KYNA and a significant increase in the neurotoxic metabolite QUIN. nih.gov This imbalance exacerbates excitotoxicity and amplifies the inflammatory response, contributing to the degeneration of dopaminergic neurons. nih.govmdpi.com

Studies have shown that in PD patients, there can be an increase in kynurenine levels and a decrease in tryptophan concentrations. nih.gov The ratio of kynurenine to 3-hydroxykynurenine has been found to be reduced in certain brain regions of L-dopa-treated PD patients. mdpi.com Furthermore, a decrease in KYNA levels has been observed in the cortical areas, caudate, and cerebellum of individuals with PD. mdpi.com This reduction in KYNA diminishes the brain's capacity to protect against the excitotoxic effects of glutamate (B1630785) and QUIN. mdpi.com

Key Kynurenine Pathway Alterations in Parkinson's Disease

| Metabolite/Ratio | Observed Change in PD | Potential Consequence | Reference |

|---|---|---|---|

| Kynurenic Acid (KYNA) | Decreased | Reduced neuroprotection, increased excitotoxicity | mdpi.comnih.gov |

| Quinolinic Acid (QUIN) | Increased | Increased neurotoxicity and inflammation | nih.govcornell.edu |

| Kynurenine (KYN) | Increased | Indicates pathway activation | nih.gov |

| Tryptophan (TRP) | Decreased | Increased catabolism via the kynurenine pathway | nih.gov |

Amyotrophic Lateral Sclerosis (ALS)

Neuroinflammation is a hallmark of amyotrophic lateral sclerosis, and the kynurenine pathway is strongly activated by inflammatory cytokines. nih.gov This activation leads to a dysregulation of kynurenine metabolites, which is considered a contributing factor to the pathogenesis of ALS. nih.gov Studies have found significantly increased levels of kynurenine and the neurotoxin QUIN in the cerebrospinal fluid (CSF) and serum of ALS patients. nih.govresearchgate.net

Conversely, the neuroprotective metabolite picolinic acid has been found at decreased levels in the serum of those with ALS. nih.gov Immunohistochemical analyses of brain and spinal cord tissue from ALS patients have revealed increased expression of both IDO (the first enzyme in the pathway) and QUIN in neurons and microglia. nih.gov These findings point towards an inflammation-driven neurotoxic mechanism in ALS. nih.govpsu.edu Some research has also noted that CSF levels of the neuroprotective KYNA were higher in patients with a more severe clinical status and in those with bulbar onset, possibly as a compensatory mechanism. nih.govresearchgate.net

Multiple Sclerosis (MS)

Multiple sclerosis is an autoimmune and neurodegenerative disease where the kynurenine pathway plays a significant role. frontiersin.org The pathway is activated by pro-inflammatory cytokines, leading to the production of both neurotoxic and neuroprotective metabolites that influence disease progression. frontiersin.orgfrontiersin.org Dysregulation of the pathway's enzymes contributes to the pathology of MS by initiating a cascade that includes microglial activation, glutamate excitotoxicity, and oxidative stress. frontiersin.org

In MS, the balance between neurotoxic and neuroprotective metabolites appears to shift with the disease phase. frontiersin.org During the early, inflammatory phase of relapsing-remitting MS (RRMS), there can be an increase in the production of neuroprotective metabolites like KYNA. frontiersin.org However, as the disease progresses, there is a shift towards the production of neurotoxic metabolites. frontiersin.org Elevated levels of QUIN and an increased QUIN/KYNA ratio are often seen in the progressive stages of MS. frontiersin.orgmdpi.com This elevated QUIN contributes to the damage of oligodendrocytes, astrocytes, and neurons. nih.govneurology.org

Kynurenine Pathway Metabolite Changes in Multiple Sclerosis

| Metabolite/Ratio | Change in Active/Early MS | Change in Progressive MS | Reference |

|---|---|---|---|

| Kynurenic Acid (KYNA) | Increased | Decreased | frontiersin.org |

| Quinolinic Acid (QUIN) | Elevated | Elevated | frontiersin.orgmdpi.com |

| QUIN/KYNA Ratio | - | Increased | frontiersin.org |

| Tryptophan (TRP) | Decreased | Decreased | frontiersin.org |

Stroke and Cerebral Ischemia

Following a stroke, inflammatory processes are initiated that lead to the activation of the kynurenine pathway. clinmedkaz.org This activation shifts metabolism towards the neurotoxic branch, which is dependent on the enzyme KMO, leading to the production of toxic metabolites like quinolinic acid. ahajournals.orgfrontiersin.org This shift is reflected in a significant reduction in the kynurenic acid/quinolinic acid (KYNA/QUIN) ratio in the brain after a stroke. ahajournals.org

Preclinical studies have shown that inhibiting the KMO enzyme after a stroke can reduce the size of the ischemic infarct and improve neurological outcomes. ahajournals.org Clinical studies have also confirmed that the kynurenine pathway is activated after a stroke in humans. frontiersin.orgnih.gov For instance, one study found that while the kynurenine pathway was activated, there was a significant decrease in the ratio of 3-hydroxyanthranilic acid to anthranilic acid, which correlated with the infarct volume. nih.gov Another study noted that levels of KYNA were significantly higher in patients who did not survive within 21 days of their stroke. nih.gov

Psychiatric Disorders

Alterations in the kynurenine pathway have been documented across a spectrum of psychiatric illnesses, including schizophrenia, depression, bipolar disorder, and anxiety disorders. cpn.or.krwikipedia.org Research suggests that a pro-inflammatory state can activate the pathway, shifting the balance of its metabolites and contributing to the underlying neurobiological changes observed in these conditions. nih.govresearchgate.net

One of the most consistent biochemical findings in schizophrenia is the alteration of the kynurenine pathway, specifically an elevation of kynurenic acid (KYNA) in the brain and cerebrospinal fluid (CSF). mdpi.comfrontiersin.orgpsychiatryonline.orgresearchgate.net This observation has led to the "kynurenic acid hypothesis of schizophrenia". wikipedia.org

Research Findings: Elevated KYNA is thought to contribute to the symptoms of schizophrenia, particularly the cognitive deficits, by acting as an antagonist at key neurotransmitter receptors. frontiersin.org It blocks the glycine (B1666218) co-agonist site of the N-methyl-D-aspartate (NMDA) receptor and the α7 nicotinic acetylcholine (B1216132) receptor (α7nAChR), both of which are crucial for glutamatergic and cholinergic neurotransmission and are implicated in the pathophysiology of the disorder. nih.govmdpi.comfrontiersin.org This NMDA receptor hypofunction is a central theory in schizophrenia. nih.gov

Studies in animal models, where brain KYNA levels are increased through the systemic administration of its precursor L-kynurenine (often as L-kynurenine sulfate), have been instrumental in exploring this link. oup.comoup.com Such studies have shown that elevating brain KYNA can produce schizophrenia-like phenotypes, including cognitive impairments and altered dopaminergic responses. oup.comoup.com Furthermore, research using patient-derived cellular models suggests that KYNA can induce microglia to engulf synaptic structures, providing a potential mechanism for the excessive synapse loss seen in schizophrenia. psychiatryonline.org

Genetic studies have also pointed to alterations in the enzymes that regulate KYNA levels, such as kynurenine aminotransferases (KATs), which convert kynurenine to KYNA. mdpi.compsychiatryonline.org In postmortem brain samples from individuals with schizophrenia, reduced activity of kynurenine 3-monooxygenase (KMO), an enzyme that diverts kynurenine away from KYNA production, has been reported. mdpi.com A meta-analysis of studies on the central nervous system confirmed a significant increase in kynurenine, KYNA, and the kynurenine/tryptophan ratio in individuals with schizophrenia. medrxiv.org

Table 1: Key Research Findings on the Kynurenine Pathway in Schizophrenia

| Finding | Implication | Supporting Evidence |

|---|---|---|

| Elevated Kynurenic Acid (KYNA) | Consistently found in the CSF and postmortem brain tissue of patients. mdpi.comfrontiersin.orgresearchgate.netmedrxiv.org | Contributes to NMDA and α7nAChR receptor hypofunction, leading to cognitive deficits. mdpi.comfrontiersin.orgfrontiersin.org |

| Altered Enzyme Activity | Reduced activity of Kynurenine 3-Monooxygenase (KMO) and potentially increased Kynurenine Aminotransferase (KAT) activity. mdpi.commedrxiv.org | Shifts pathway metabolism towards the production of KYNA. mdpi.commedrxiv.org |

| Preclinical Models | Administration of L-kynurenine sulfate (B86663) in animals elevates brain KYNA. oup.comoup.com | Induces cognitive deficits and other schizophrenia-like behaviors in animal models. oup.comoup.com |

| Synapse Elimination | KYNA promotes microglia-mediated engulfment of synaptic material in cellular models. psychiatryonline.org | Provides a potential mechanism for the synaptic pruning abnormalities observed in schizophrenia. psychiatryonline.org |

The link between the kynurenine pathway and major depressive disorder (MDD) is strongly tied to the inflammatory hypothesis of depression. tandfonline.commdpi.com Pro-inflammatory cytokines, which are often elevated in depressed individuals, can activate the enzyme indoleamine 2,3-dioxygenase (IDO), the first and rate-limiting step of the kynurenine pathway. tandfonline.comnih.gov

Research Findings: Activation of IDO has two major consequences relevant to depression. First, it shunts tryptophan metabolism away from the production of serotonin (B10506), a key neurotransmitter in mood regulation, potentially contributing to the serotonin deficiency observed in depression. tandfonline.comkarger.com Second, it shifts the pathway towards the production of several neuroactive metabolites. An imbalance favoring the production of neurotoxic metabolites, such as 3-hydroxykynurenine (3-HK) and quinolinic acid (QA), over the neuroprotective metabolite KYNA is thought to contribute to neurodegenerative changes and hippocampal atrophy seen in chronic depression. tandfonline.commdpi.com QA is an NMDA receptor agonist, and 3-HK is a generator of free radicals, both of which can induce neurotoxicity. mdpi.com

Clinical studies have often found lower plasma levels of KYNA and a reduced KYNA/kynurenine ratio in patients with major depression. tandfonline.comfrontiersin.org A meta-analysis indicated that across major psychiatric disorders, tryptophan and kynurenine levels are decreased, but a differential pattern exists where mood disorders show a preferential metabolism of kynurenine towards the potentially neurotoxic QA instead of the neuroprotective KYNA. researchgate.net However, the findings are not always consistent, with some meta-analyses reporting decreased kynurenine levels in unipolar depression, suggesting significant heterogeneity in the patient populations studied. nih.govkarger.com

Table 2: Key Research Findings on the Kynurenine Pathway in Depression

| Finding | Implication | Supporting Evidence |

|---|---|---|

| IDO Enzyme Activation | Increased by pro-inflammatory cytokines often seen in depression. tandfonline.commdpi.com | Diverts tryptophan away from serotonin synthesis and towards the kynurenine pathway. tandfonline.comkarger.com |

| Metabolite Imbalance | Shift towards neurotoxic metabolites (3-HK, QA) and away from neuroprotective KYNA. tandfonline.commdpi.comfrontiersin.org | Contributes to neurotoxicity and neurodegeneration implicated in depression. tandfonline.commdpi.com |

| Reduced KYNA | Lower levels of KYNA and KYNA/QA ratio reported in patients with MDD. tandfonline.comfrontiersin.orgresearchgate.net | Reflects a deficit in neuroprotective mechanisms. frontiersin.org |

| Heterogeneous Findings | Some meta-analyses show decreased kynurenine levels, while others show increased pathway activation (KYN/TRP ratio). nih.govresearchgate.net | Suggests that alterations may be specific to patient subgroups, such as those with high inflammation. mdpi.com |

Similar to depression, bipolar disorder (BD) is associated with immune activation and alterations in the kynurenine pathway. nih.govdovepress.com The changes in kynurenine metabolites can be influenced by the specific mood state of the patient (depressive, manic, or euthymic). nih.govkarger.com

The ratio of KYNA to QA, an indicator of the balance between neuroprotection and neurotoxicity, has also been found to be lower in individuals with BD. nih.gov Some research suggests that a poorer response to lithium treatment is associated with higher levels of kynurenine and QA, indicating that a pro-inflammatory state and a shift towards the neurotoxic branch of the pathway may influence treatment outcomes. mdpi.com In patients with a history of psychosis, CSF levels of KYNA have been found to be increased. cambridge.org

Table 3: Key Research Findings on the Kynurenine Pathway in Bipolar Disorder

| Finding | Implication | Supporting Evidence |

|---|---|---|

| Reduced Metabolite Levels | Meta-analyses show lower peripheral levels of tryptophan, kynurenine, and KYNA. researchgate.netdovepress.comnih.gov | Suggests a systemic dysregulation of the pathway. nih.gov |

| Mood State Dependence | KYNA levels are more reduced during depressive episodes; tryptophan is more reduced during manic episodes. karger.comnih.gov | Highlights the dynamic nature of pathway alterations in relation to clinical state. karger.com |

| Cognitive Dysfunction | Lower KYNA levels are associated with worse global cognitive functioning, particularly in bipolar depression. karger.com | Links pathway imbalance directly to a core feature of the disorder. karger.com |

| Psychosis Link | Increased CSF levels of KYNA are found in patients with a history of psychotic features. cambridge.org | Suggests a convergent mechanism with schizophrenia for psychotic symptoms. cambridge.org |

The kynurenine pathway is increasingly recognized for its role in anxiety disorders, linking stress, neuroinflammation, and neurotransmitter system imbalances. nih.govkorea.ac.kr Tryptophan catabolites can act as endogenous anxiogenics or anxiolytics, influencing anxiety states. nih.gov

Research Findings: Preclinical studies have provided direct evidence for the pathway's role in anxiety. The systemic administration of L-kynurenine sulfate in mice was shown to increase anxiety-like behaviors, such as a preference for the peripheral zones of an open field arena. nih.govnih.govmdpi.com This suggests that increasing the flux through the kynurenine pathway can have an anxiogenic effect.

In humans, the findings are more complex. A study on social anxiety disorder (SAD) found that patients had elevated plasma levels of KYNA and an increased KYNA/kynurenine ratio compared to healthy controls, suggesting the pathway is altered and directed preferentially towards KYNA synthesis. researchgate.netnih.gov In the same study, SAD patients with a history of suicide attempts had elevated kynurenine levels and a higher kynurenine/tryptophan ratio, indicating higher IDO activation in this subgroup. nih.gov The interplay between kynurenine metabolites and neurotransmitter systems like serotonin and glutamate is considered a key mechanism through which the pathway influences anxiety. nih.govkorea.ac.kr

Table 4: Key Research Findings on the Kynurenine Pathway in Anxiety

| Finding | Implication | Supporting Evidence |

|---|---|---|

| Anxiogenic Effects in Models | Systemic administration of L-kynurenine sulfate induces anxiety-like behaviors in mice. nih.govnih.govmdpi.com | Demonstrates a causal link between increased kynurenine pathway activity and anxiety. nih.gov |

| Elevated KYNA in SAD | Patients with Social Anxiety Disorder (SAD) show elevated plasma KYNA. researchgate.netnih.gov | Suggests a specific pattern of pathway dysregulation in this disorder, possibly as a compensatory mechanism. researchgate.net |

| Link to Suicidality | SAD patients with a history of suicide attempts have higher kynurenine/tryptophan ratios. nih.gov | Indicates that inflammation-driven pathway activation may be a marker of severity or a specific subtype. nih.gov |

| Neurotransmitter Interaction | Kynurenine metabolites modulate serotonin and glutamate systems. nih.govkorea.ac.kr | Provides a mechanism for how peripheral inflammation can translate into central anxiety symptoms. nih.gov |

Emerging evidence implicates the kynurenine pathway in the pathophysiology of neurodevelopmental disorders such as Attention-Deficit/Hyperactivity Disorder (ADHD) and Autism Spectrum Disorder (ASD). mdpi.comresearchgate.net The link is often attributed to the interaction between genetic predisposition, early-life inflammation, and the pathway's influence on brain development and neurotransmission. researchgate.netmdpi.com

Research Findings: In ADHD , studies have demonstrated an imbalance in kynurenine pathway metabolites. mdpi.com A meta-analysis found that individuals with ADHD had higher blood concentrations of kynurenine and lower concentrations of KYNA compared to controls. nih.gov This pattern suggests a shift away from the neuroprotective KYNA branch, which could contribute to the neurobiological underpinnings of ADHD. mdpi.comnih.govuib.no

In ASD , research points towards a role for chronic inflammation in activating the kynurenine pathway. researchgate.netmdpi.com This activation may lead to an increase in neurotoxic metabolites and a depletion of tryptophan available for serotonin and melatonin (B1676174) synthesis, potentially worsening ASD symptoms. mdpi.com Studies have reported various alterations, including lower tryptophan and KYNA levels in some patient groups. cambridge.org One study found that children with ASD had significantly higher levels of kynurenine and KYNA compared to healthy children, which correlated with elevated levels of the pro-inflammatory cytokine Interleukin-6 (IL-6), suggesting an abnormal immune response is driving pathway changes. mdpi.com However, the findings in ASD are still considered preliminary and can be inconsistent across studies, reflecting the heterogeneity of the disorder. researchgate.netcambridge.org

Table 5: Key Research Findings on the Kynurenine Pathway in Neurodevelopmental Disorders

| Disorder | Finding | Implication | Supporting Evidence |

|---|---|---|---|

| ADHD | Higher blood kynurenine, lower blood KYNA. | Suggests a metabolic imbalance shifting away from neuroprotection. | mdpi.comnih.govuib.no |

| ASD | Evidence of inflammation-driven pathway activation. | May lead to increased neurotoxic metabolites and serotonin/melatonin depletion. | researchgate.netmdpi.com |

| ASD | Inconsistent findings; some studies show higher KYN and KYNA, others show lower levels of certain metabolites. | Reflects the heterogeneity of ASD; alterations may be linked to specific subgroups or co-occurring conditions. | cambridge.orgmdpi.com |

Kynurenine Pathway Metabolites in Systemic Diseases and Physiological Processes

Chromatographic Techniques

Chromatography, particularly when coupled with mass spectrometry, is the gold standard for kynurenine (B1673888) analysis due to its high sensitivity and specificity. mdpi.com

High-Performance Liquid Chromatography (HPLC) : HPLC with UV or fluorescence detection is a common method for separating and quantifying kynurenine and related metabolites from biological samples. rsc.orgresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is considered the benchmark for analyzing kynurenine pathway metabolites. mdpi.com Methods such as ultra-high-performance liquid chromatography-electrospray ionization tandem mass spectrometry (UHPLC-ESI-MS/MS) provide excellent sensitivity, with limits of detection in the nanomolar range, well below the typical micromolar concentrations found in urine. rsc.org

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS has also been successfully used for analyzing kynurenine in urine and brain microdialysate samples. nih.govrsc.org This technique often requires a chemical derivatization step to make the analytes volatile before they can be analyzed by gas chromatography. nih.govmdpi.com

Spectroscopic Methods

Spectroscopic techniques offer alternative or complementary methods for kynurenine detection.

UV-Vis Spectroscopy : Based on its chromophore structure, kynurenine exhibits characteristic UV absorbance peaks at 230, 257, and 360 nm at neutral pH, which can be used for quantification. drugfuture.com

Fluorescence Spectroscopy : A quantitative fluorescence assay has been developed for the rapid detection of kynurenine in urine. This method demonstrated a linear response in clinically relevant concentration ranges (1–20 μM) with a limit of detection of 0.7 μM. rsc.org

Electrochemical Methods

Electrochemical sensors represent an emerging area for the detection of kynurenine pathway metabolites. mdpi.com These methods offer the potential for rapid and low-cost analysis. However, a significant challenge is selectivity, as other electroactive molecules present in biological samples, such as tryptophan itself, can interfere with the signal of kynurenine, particularly at low pH. mdpi.com

Analytical and Research Methodologies for Kynurenine Pathway Metabolites

Quantification in Biological Samples

The quantification of kynurenine (B1673888) pathway metabolites is challenging due to the wide range of concentrations, from micromolar levels for tryptophan to nanomolar levels for other intermediates, and the presence of interfering substances in biological samples. frontiersin.org Several advanced analytical techniques have been developed to address these challenges.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of kynurenine pathway metabolites. nih.gov Its high sensitivity and specificity allow for the simultaneous quantification of multiple analytes in a single analytical run, making it suitable for high-throughput metabolomic analysis. nih.govacs.org Methods have been developed to measure a panel of up to 11 molecules, including tryptophan and its key metabolites, in just over five minutes. tandfonline.comtandfonline.com

The use of stable isotope-labeled internal standards, such as d5-tryptophan and d4-kynurenine, is a common strategy to ensure accuracy and precision by correcting for variations during sample preparation and analysis. pubcompare.ainih.gov Sample preparation typically involves a straightforward protein precipitation step, often followed by solid-phase extraction (SPE) for delipidation to protect the chromatographic column. acs.orgmdpi.com Despite its advantages, a significant challenge in LC-MS/MS analysis is the potential for cross-interference between structurally related compounds, such as tryptophan generating signals in the channels for kynurenine and kynurenic acid. mdpi.com Careful optimization of chromatographic separation and mass spectrometric parameters is crucial to mitigate such interferences. mdpi.com

Table 1: Examples of LC-MS/MS Methodologies for Kynurenine Pathway Metabolites

| Analytes | Matrix | Key Methodological Aspects | Lower Limit of Quantification (LLOQ) Examples | Reference(s) |

|---|---|---|---|---|

| Tryptophan, Kynurenine, Kynurenic Acid, 3-Hydroxyanthranilic acid, 3-Hydroxykynurenine | Serum | Simple protein precipitation; 5-minute run time. | Kynurenine: 1.2 ng/mL; Kynurenic Acid: 0.98 ng/mL | nih.gov |

| Tryptophan, Kynurenine, Kynurenic Acid, Anthranilic Acid, Xanthurenic Acid | Serum | Validation according to EMA/ICH guidelines; addresses cross-interferences. | Tryptophan: 52.7 µM; Kynurenine: 2.94 µM; Kynurenic Acid: 43.2 nM | mdpi.com |

| Tryptophan, Kynurenine, and 7 other metabolites | Plasma, CSF, Brain Tissue | 5.5-minute run time; no derivatization; uses deuterated internal standards. | Sufficiently sensitive for quantification in small sample volumes. | tandfonline.comtandfonline.com |

| Tryptophan, Kynurenine | Plasma | Simple protein precipitation with trifluoroacetic acid; use of d5-Trp and d4-Kyn internal standards. | Not specified, but validated for precision and accuracy. | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) is a versatile and widely available technique for quantifying kynurenine pathway metabolites. frontiersin.org It can be coupled with different detectors depending on the analytical requirements.

UV Detection: HPLC with ultraviolet (UV) detection is a common method for measuring tryptophan and metabolites like kynurenine, 3-hydroxykynurenine, and kynurenic acid. frontiersin.orgresearchgate.net While the instrumentation is readily accessible, this method can suffer from low selectivity due to interference from other compounds present in biological samples. frontiersin.orgnih.gov

Fluorescence Detection (FLD): To enhance sensitivity, HPLC systems are often equipped with fluorescence detectors. nih.gov This approach is particularly effective for the analysis of naturally fluorescent compounds like tryptophan and kynurenic acid. frontiersin.org The sensitivity for kynurenic acid can be significantly increased by post-column derivatization with zinc acetate, which forms a fluorescent chelate complex, allowing for detection in the nanomolar range. jove.comcore.ac.uk This method has been successfully adapted to measure kynurenine in plasma and kynurenic acid in brain tissue. jove.com

A single, rapid isocratic HPLC procedure using both UV and fluorescence detection has been developed to separate and quantify tryptophan and six of its kynurenine metabolites within seven minutes. researchgate.net

Electrochemical detection, often combined with HPLC (LC-ECD), offers very high sensitivity for the determination of kynurenine pathway metabolites. nih.govmdpi.com These methods are capable of determining metabolites like 3-hydroxykynurenine and 3-hydroxyanthranilic acid at lower concentration levels compared to some HPLC-UV or even mass spectrometry methods. mdpi.com However, a significant drawback is the potential for a lack of reproducibility, which can be caused by the clogging of the electrode surface by components in the sample matrix. nih.gov

To overcome selectivity issues when analyzing complex biological fluids, electrochemical sensors may be modified. For instance, a Nafion-coated glassy carbon electrode can be used to pre-concentrate the cationic form of kynurenine, allowing for detection of lower concentrations and reducing some matrix interferences. researchgate.net Electrochemical sensors have been developed for the direct and sensitive detection of kynurenic acid in biological samples, achieving detection limits in the sub-nanomolar range. mdpi.com

Preclinical Research Models

Preclinical models, both in vivo and in vitro, are indispensable for elucidating the mechanisms by which the kynurenine pathway and its metabolites, including kynurenine sulfate (B86663), influence biological systems.

In Vivo Animal Models (e.g., Rodents)

Rodent models are widely used to study the effects of modulating the kynurenine pathway. Systemic administration of L-kynurenine or its salt, L-kynurenine sulfate, is a common experimental approach to increase endogenous levels of kynurenine and its downstream metabolites, such as kynurenic acid (KYNA). nih.govjove.com

One study specifically used a high dose of L-kynurenine sulfate (300 mg/kg, i.p.) in C57Bl/6j mice to investigate its effects on behavior and neuronal activity. nih.gov The findings from this study include:

Behavioral Changes: While general ambulatory activity was unaffected, the treatment altered movement patterns, increasing velocity and resting time. It also appeared to induce anxiety-like behavior and completely abolished object recognition memory. nih.gov

Neuronal Activity: The L-kynurenine sulfate treatment led to a decrease in the number of c-Fos-immunopositive cells in the dorsal striatum and the CA1 region of the hippocampus, indicating altered neuronal activity in these brain areas. nih.gov

Other rodent models are used to investigate the pathway's role in specific diseases. For example, in rat models of retinal and optic nerve damage, changes in the concentrations of tryptophan and kynurenine were tracked following injury. frontiersin.org In the cuprizone (B1210641) mouse model of multiple sclerosis, researchers analyzed kynurenine pathway metabolites in plasma and visceral organs, finding significant alterations compared to control animals. mdpi.com These in vivo studies demonstrate that systemic challenges, including the administration of kynurenine sulfate, can profoundly impact brain function and behavior. nih.govfrontiersin.org

In Vitro Cell Culture Models (e.g., Neurons, Glial Cells, Immune Cells)

In vitro cell culture models allow for the detailed study of the kynurenine pathway at the cellular and molecular level. Various cell types are used, including cancer cells, immune cells (like macrophages and monocytes), and neuronal cells. unimelb.edu.aunih.govki.se

These models are often used to test the effects of inflammatory stimuli, such as interferon-γ (IFN-γ), which is a potent inducer of the enzyme indoleamine 2,3-dioxygenase (IDO), a key enzyme in the kynurenine pathway. nih.gov Under such stimulation, the metabolism of tryptophan is accelerated, leading to the secretion of kynurenine and other downstream metabolites into the cell culture medium. nih.gov

Specific examples of in vitro research include:

Cancer Cells: Human ovary and breast cancer cell lines have been used to validate LC-MS methods for quantifying kynurenine and its metabolites in culture medium. nih.gov

Immune Cells: Macrophages are frequently used as they express all the kynurenine pathway enzymes and are crucial in immune-related pathology. unimelb.edu.au Studies have compared kynurenine metabolism in macaque and human macrophages, validating the simian model for studying inflammation. unimelb.edu.au

Osteoblasts: The effects of L-kynurenine administration have been studied in bone marrow stromal cell-derived osteoblasts. nih.gov These studies showed that kynurenine treatment suppressed cellular metabolism, at least partly through impaired mitochondrial respiration. nih.gov

Melanoma Cells: The cytotoxic effects of L-kynurenine have been investigated in B16 F10 melanoma cells, RAW 264.7 macrophage cells, and HaCat keratinocyte cells. up.ac.za

These in vitro systems are crucial for screening pharmacological agents and for dissecting the specific roles of individual enzymes and metabolites within the pathway. ki.se

Genetic and Pharmacological Interventions

Modulating the kynurenine pathway through genetic and pharmacological means is a key strategy in preclinical research to understand its function and explore its therapeutic potential. frontiersin.orgmdpi.comphysiology.org

Genetic Interventions: Genetic manipulation in animal models, such as knocking out genes for specific enzymes, provides a powerful tool to study the consequences of altered pathway activity. frontiersin.orgphysiology.org

Kynurenine 3-monooxygenase (KMO) Knockout: Constitutive loss of KMO in mice leads to significant changes in circulating metabolites. These models show a dramatic increase in kynurenine (up to 45-fold) and KYNA, and a near-complete decrease in quinolinic acid. physiology.org This approach allows for the study of chronic elevation of KYNA, a neuroprotective metabolite. frontiersin.orgphysiology.org

Indoleamine 2,3-dioxygenase (IDO) Knockout: Genetic inhibition of IDO has been studied in models of viral infection and pain. For instance, IDO knockout was found to alleviate pain hypersensitivity associated with certain viral infections by preventing the production of kynurenine. frontiersin.org

Pharmacological Interventions: Pharmacological agents that inhibit key enzymes in the kynurenine pathway are actively being investigated. frontiersin.orgmdpi.com

KMO Inhibitors: Inhibitors of KMO, such as Ro 61-8048, are used to block the conversion of kynurenine to 3-hydroxykynurenine. This intervention effectively shifts the pathway towards the production of the neuroprotective kynurenic acid (KYNA). frontiersin.orgmdpi.com This strategy has shown promise in preclinical models of inflammatory conditions like colitis. mdpi.com

Systemic this compound Administration: As a pharmacological intervention, the administration of L-kynurenine sulfate itself is used to acutely elevate kynurenine levels and study the downstream effects. nih.gov This approach has been shown to disrupt memory and alter neuronal activity in mice, likely through the rapid conversion of kynurenine to KYNA in the brain. nih.gov

IDO Inhibitors: Pharmacological inhibition of IDO is a major focus, particularly in cancer therapy, to counteract the immune-suppressive effects of kynurenine production by tumors. frontiersin.org

These interventions are crucial for validating the roles of specific enzymes and metabolites and for identifying potential therapeutic targets within the kynurenine pathway for a range of diseases, including neurodegenerative, inflammatory, and oncological conditions. frontiersin.orgmdpi.com

Genetic Silencing/Knockout Models

In addition to pharmacological inhibition, genetic manipulation provides a highly specific and powerful methodology for elucidating the function of kynurenine pathway enzymes. Creating knockout models, where the gene encoding a specific enzyme is deleted, allows researchers to study the chronic effects of that enzyme's absence on metabolism and physiology. frontiersin.org

KMO Knockout Models: Studies using mice with a deleted Kmo gene have confirmed the effects seen with pharmacological inhibitors. These animals exhibit a significant shift in kynurenine metabolism, characterized by a substantial increase in circulating levels of kynurenine and KYNA, and a dramatic decrease in 3-HK and the downstream neurotoxin quinolinic acid. nih.govphysiology.org For example, one study reported a 45-fold increase in kynurenine and a 26-fold increase in KYNA in the plasma of Kmo knockout mice, while quinolinic acid levels dropped by as much as 99%. physiology.org These models have been crucial in demonstrating that chronic systemic KMO inhibition does not necessarily lead to widespread adverse metabolic effects, which is an important consideration for therapeutic development. physiology.org Furthermore, Kmo knockout mice have been shown to be protected from inflammation-induced depression-like behaviors, reinforcing the role of the KMO-branch metabolites in mediating the neurological effects of inflammation. cpn.or.kr

IDO and TDO Knockout Models: Genetic knockout of the initial rate-limiting enzymes, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), has also provided significant insights. frontiersin.orgresearchgate.net Ido1 knockout mice show reduced kynurenine levels in plasma but not in the liver, highlighting the tissue-specific roles of these enzymes. researchgate.net Conversely, Tdo2 knockout mice show decreased kynurenine in the liver. researchgate.net These models have been instrumental in studying the role of the kynurenine pathway in immune tolerance and cancer, demonstrating that eliminating IDO or TDO activity can improve anti-tumor immunity in certain contexts. frontiersin.orgfrontiersin.org

KAT Knockout Models: Researchers have also developed knockout mice for kynurenine aminotransferases (KATs), the enzymes responsible for synthesizing the neuroprotective KYNA. Mice with a disrupted gene for KAT II (Aadat or mKat-2), the primary enzyme for KYNA synthesis in the brain, show significantly reduced brain KYNA levels early in life. imrpress.comnih.gov These mice display behavioral abnormalities such as hyperactivity and motor coordination deficits, though these effects can be transitory. nih.gov More recent studies using CRISPR/Cas9-induced Aadat knockout mice have linked the resulting KYNA deficiency and shift towards the 3-HK pathway with depression-like behaviors, providing a novel model to study the role of kynurenine pathway imbalances in psychiatric disorders. imrpress.comnih.gov

The use of gene silencing techniques, such as siRNA, offers a more transient approach to reducing enzyme expression. aai.orged.ac.uk This method can be applied in vitro and in vivo to temporarily reduce the expression of enzymes like IDO or KMO, allowing for the study of acute effects and validating findings from pharmacological or knockout studies. aai.orged.ac.uk

Table 2: Research Findings from Genetic Knockout Models

| Gene Knockout | Model Organism | Key Research Finding | Reference |

|---|---|---|---|

| KMO | Mouse | Massive increase in plasma kynurenine and KYNA; near-total reduction in quinolinic acid. Protected from inflammation-induced depression-like behaviors. | physiology.orgcpn.or.kr |

| IDO1 | Mouse | Reduced kynurenine in plasma but not liver. Protected from obesity and inflammation under a high-fat diet. | cpn.or.krresearchgate.net |

| TDO2 | Mouse | Decreased kynurenine and anthranilic acid in the liver. Markedly increased plasma tryptophan levels. | researchgate.netfrontiersin.org |

| KAT II (Aadat/mKat-2) | Mouse | Early life reduction in brain KYNA levels, associated with transient hyperactivity and later depression-like behaviors. | nih.govnih.gov |

Kynurenine Pathway in Drug Development

Novel Therapeutic Interventions

The kynurenine pathway (KP) has emerged as a significant therapeutic target for a multitude of diseases due to its central role in immunity, neurotransmission, and inflammation. nih.govfrontiersin.org Dysregulation of this pathway is implicated in the pathogenesis of cancer, neurodegenerative disorders, inflammatory diseases, and psychiatric conditions. acs.orgnih.govmdpi.com Consequently, substantial research has focused on developing novel therapeutic interventions that modulate the activity of key enzymes within this pathway. The primary strategy involves the inhibition of enzymes that lead to the accumulation of neurotoxic or immunosuppressive metabolites, or the enhancement of enzymes that produce neuroprotective metabolites. acs.orgfrontiersin.org

The main enzymes targeted for inhibition include indoleamine 2,3-dioxygenase (IDO1), tryptophan 2,3-dioxygenase (TDO), kynurenine 3-monooxygenase (KMO), and kynurenine aminotransferases (KATs). acs.orgscbt.commdpi.com

Indoleamine 2,3-dioxygenase (IDO1) and Tryptophan 2,3-dioxygenase (TDO) Inhibitors:

IDO1 and TDO are the initial and rate-limiting enzymes of the kynurenine pathway, catalyzing the conversion of tryptophan to N-formylkynurenine. mdpi.comnih.gov In many cancers, the upregulation of IDO1 and/or TDO leads to the depletion of tryptophan and the accumulation of kynurenine, creating an immunosuppressive tumor microenvironment that allows cancer cells to evade the immune system. nih.govnih.govfrontiersin.org Therefore, inhibiting these enzymes is a primary strategy in cancer immunotherapy. rsc.org

Several IDO1 inhibitors have been developed and investigated in clinical trials. mdpi.com Epacadostat (B560056) (INCB024360) is a potent and selective IDO1 inhibitor that has been extensively studied. nih.govselleckchem.com Early clinical trials showed promising results when combined with checkpoint inhibitors like anti-PD-1 antibodies. nih.gov However, a phase 3 trial of epacadostat with pembrolizumab (B1139204) in patients with advanced melanoma did not demonstrate a significant clinical benefit over pembrolizumab alone, which has tempered some of the initial enthusiasm. nih.gov Other IDO1 inhibitors that have entered clinical trials include indoximod (1-methyl-D-tryptophan), navoximod, and BMS-986205. mdpi.comnih.gov Indoximod acts differently from direct enzyme inhibitors, appearing to function as a tryptophan mimetic that reverses the downstream effects of tryptophan depletion. nih.gov

A significant challenge with targeting only IDO1 is the potential for compensatory upregulation of TDO, which can maintain kynurenine production. nih.gov This has led to the development of dual IDO1/TDO inhibitors to more effectively block the pathway. nih.govmainlinehealth.org The recognition that tumors can utilize multiple immune checkpoint pathways has also highlighted the potential need for combination therapies. mdpi.com

Beyond cancer, IDO and TDO inhibitors are being explored for other conditions. For instance, they show potential in treating neurodegenerative diseases and mitigating the cognitive and neurological side effects of conditions like delirium by modulating the neuroactive metabolites of the kynurenine pathway. nih.govjci.org

| Inhibitor | Target Enzyme(s) | Mechanism of Action | Therapeutic Area of Interest |

| Epacadostat (INCB024360) | IDO1 | Potent and selective inhibitor of IDO1. nih.govselleckchem.com | Cancer Immunotherapy nih.gov |

| Indoximod (1-methyl-D-tryptophan) | IDO pathway | Tryptophan mimetic, reverses immunosuppression. nih.gov | Cancer Immunotherapy frontiersin.org |

| Navoximod | IDO1 | Small molecule inhibitor of IDO1. nih.gov | Cancer Immunotherapy nih.gov |

| BMS-986205 | IDO1 | Irreversible and highly specific inhibitor of IDO1. nih.gov | Cancer Immunotherapy nih.gov |

| 680C91 | TDO | Selective inhibitor of TDO. medchemexpress.com | Cancer Immunotherapy, Alzheimer's Disease medchemexpress.com |

| LM10 | TDO | Selective inhibitor of TDO. selleckchem.com | Cancer Immunotherapy selleckchem.com |

Kynurenine 3-Monooxygenase (KMO) Inhibitors:

KMO is a critical enzyme at a branching point of the kynurenine pathway, converting kynurenine into 3-hydroxykynurenine (3-HK). scbt.commdpi.com This is a key step, as 3-HK and its downstream metabolite, quinolinic acid (QUIN), are neurotoxic, while the alternative pathway catalyzed by KATs produces the neuroprotective kynurenic acid (KYNA). frontiersin.orgmdpi.com By inhibiting KMO, the metabolic flux can be shifted away from the production of toxic metabolites and towards the synthesis of neuroprotective KYNA. frontiersin.orgmdpi.com This makes KMO inhibitors a promising therapeutic strategy for neurodegenerative diseases such as Huntington's disease, Alzheimer's disease, and Parkinson's disease, as well as other neurological conditions. acs.orgfrontiersin.orgnih.gov

The development of KMO inhibitors has progressed from substrate analogs to more potent and specific molecules, aided by the determination of the enzyme's crystal structure. frontiersin.orgnih.gov An example of a potent KMO inhibitor is GSK180, which has shown efficacy in rodent models of acute pancreatitis by preventing multiple organ failure. nih.gov

| Inhibitor | Target Enzyme | Therapeutic Rationale | Potential Therapeutic Application |

| GSK180 | KMO | Reduces production of neurotoxic 3-hydroxykynurenine and quinolinic acid. nih.gov | Acute Pancreatitis, Neurodegenerative Diseases nih.gov |

| (m-nitrobenzoyl)alanine (m-NBA) | KMO | Increases levels of L-kynurenine and neuroprotective kynurenic acid. frontiersin.orgnih.gov | Neurodegenerative Diseases frontiersin.org |

| Ro 61-8048 | KMO | Potent inhibitor that disrupts the enzyme's catalytic cycle. scbt.com | Neurodegenerative Diseases scbt.com |

Kynureninase (KYNU) and Kynurenine Aminotransferase (KAT) Inhibitors:

Kynureninase (KYNU) and kynurenine aminotransferases (KATs) are other key enzymes in the pathway. KYNU is involved in the conversion of kynurenine and 3-hydroxykynurenine, ultimately leading to the production of quinolinic acid. google.com Inhibitors of kynureninase are being investigated for neurological disorders to reduce the formation of this excitotoxin. nih.govgoogle.com

KATs, particularly KAT II, are responsible for the synthesis of the neuroprotective metabolite kynurenic acid in the brain. cpn.or.kr In conditions like schizophrenia, where elevated levels of KYNA have been observed, inhibiting KAT II to reduce brain concentrations of KYNA is being explored as a therapeutic approach. cpn.or.krcambridge.org Conversely, in neurodegenerative diseases characterized by excitotoxicity, enhancing KYNA levels through the inhibition of enzymes that degrade it or by promoting its synthesis is a potential strategy. journaltxdbu.com

Repositioning of Existing Drugs

Drug repositioning, or the identification of new uses for approved drugs, offers a promising and often faster route to therapeutic development. In the context of the kynurenine pathway, some existing drugs have been identified as having modulatory effects on its enzymes.

A notable example is the non-steroidal anti-inflammatory drug (NSAID) diclofenac (B195802) . Through a computational, ligand-based drug repurposing approach, diclofenac was identified as an inhibitor of kynurenine 3-monooxygenase (KMO). nih.gov This finding suggests that the well-established anti-inflammatory properties of diclofenac may be, in part, mediated through its effects on the kynurenine pathway. The inhibition of KMO by diclofenac could shift the pathway towards the production of the neuroprotective and anti-inflammatory metabolite kynurenic acid, while reducing the production of pro-inflammatory and neurotoxic metabolites like 3-hydroxykynurenine. mdpi.comnih.gov This discovery opens up the possibility of exploring diclofenac and other NSAIDs for their therapeutic potential in conditions where KMO upregulation is pathogenic, such as certain neurodegenerative and inflammatory disorders. nih.govnih.gov

Furthermore, the combination of galantamine and memantine , which is approved for the treatment of Alzheimer's disease, has been shown to lower the levels of L-tryptophan, kynurenine, and kynurenic acid in humans. nih.gov This suggests that the therapeutic effects of this combination may extend beyond their primary mechanisms of action (cholinergic and glutamatergic modulation) to include modulation of the kynurenine pathway. nih.gov

These examples highlight the potential for systematically screening existing drug libraries to identify compounds that can be repurposed to target the kynurenine pathway for a variety of diseases.

| Existing Drug | Original Indication | Identified Kynurenine Pathway Target | Potential Repurposed Application |

| Diclofenac | Anti-inflammatory (NSAID) | Kynurenine 3-monooxygenase (KMO) inhibitor. nih.gov | Neurodegenerative and inflammatory disorders. nih.gov |

| Galantamine-Memantine | Alzheimer's Disease | Lowers L-tryptophan, kynurenine, and kynurenic acid levels. nih.gov | Other neuropsychiatric disorders. nih.gov |

Context-Dependent Roles of Kynurenine Metabolites